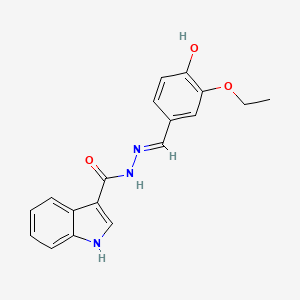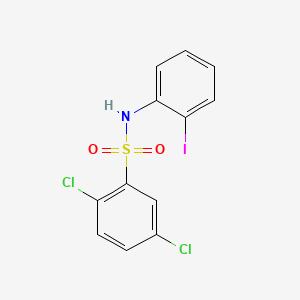
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EHI belongs to the class of indole derivatives and has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
科学的研究の応用
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth. This compound has also been investigated for its anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
作用機序
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases, which are involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the formation of new blood vessels, which can prevent the spread of cancer cells to other parts of the body. This compound has also been found to possess anti-inflammatory properties, which can reduce inflammation and pain in various diseases.
実験室実験の利点と制限
One of the advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. It is also water-soluble, which makes it easy to administer in vitro and in vivo. However, this compound has limited solubility in organic solvents, which can limit its use in certain experiments. It also has a short half-life, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and efficacy. Another direction is the investigation of this compound in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of this compound involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. Although this compound has some limitations, it has several advantages for use in lab experiments. Further research is needed to fully understand the potential of this compound in various diseases and to develop more effective derivatives.
合成法
The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-3-carbohydrazide involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and indole-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-17-9-12(7-8-16(17)22)10-20-21-18(23)14-11-19-15-6-4-3-5-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNUXAKOMXABMP-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)

![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6022529.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)
![[1-(1-naphthylmethyl)-3-piperidinyl]methanol](/img/structure/B6022545.png)
![1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B6022567.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6022576.png)
![[3-(3-chlorobenzyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanol](/img/structure/B6022582.png)